N-[3-[(dimethylamino)methyl]-5-methylphenyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide
Description
N-[3-[(dimethylamino)methyl]-5-methylphenyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a dimethylamino group, a methylphenyl group, and a tetrahydrobenzotriazole moiety
Properties
IUPAC Name |
N-[3-[(dimethylamino)methyl]-5-methylphenyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-11-6-12(10-22(2)3)8-14(7-11)18-17(23)13-4-5-15-16(9-13)20-21-19-15/h6-8,13H,4-5,9-10H2,1-3H3,(H,18,23)(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJRHKYBGIZENH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CCC3=NNN=C3C2)CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(dimethylamino)methyl]-5-methylphenyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-(dimethylamino)methyl-5-methylphenylamine with a suitable benzotriazole derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
N-[3-[(dimethylamino)methyl]-5-methylphenyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with altered functional groups .
Scientific Research Applications
N-[3-[(dimethylamino)methyl]-5-methylphenyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-[(dimethylamino)methyl]-5-methylphenyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing its binding to biological targets. The benzotriazole moiety may also play a role in stabilizing the compound’s interactions with enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
N-[3-(dimethylamino)propyl]methacrylamide: This compound shares the dimethylamino group but differs in its overall structure and reactivity.
N-[3-(dimethylamino)phenyl]acetamide: Similar in having a dimethylamino group, but with different functional groups and applications.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
